Einecs 308-914-4

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 308-914-4 corresponds to a quaternary ammonium compound with the chemical identifier Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides (CAS: 91081-09-3) . This compound belongs to a class of perfluorinated ammonium salts characterized by a hydroxyethyl-dimethylammonium core linked to a perfluoroalkenyl chain (C8–C14) and a chloride counterion. Such compounds are widely used in industrial applications, including surfactants, firefighting foams, and coatings, due to their chemical stability and amphiphilic properties.

Key physicochemical properties (inferred from structural analogs) include:

Properties

CAS No. |

35355-77-2 |

|---|---|

Molecular Formula |

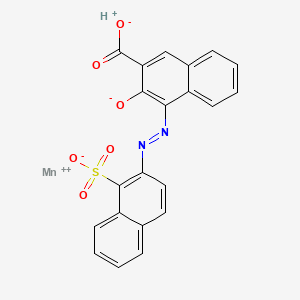

C21H12MnN2O6S |

Molecular Weight |

475.3 g/mol |

IUPAC Name |

hydron;manganese(2+);3-oxido-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate |

InChI |

InChI=1S/C21H14N2O6S.Mn/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |

InChI Key |

OERKJBNVFFNQPK-UHFFFAOYSA-L |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 308-914-4 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product . Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Einecs 308-914-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Chemistry

Einecs 308-914-4 serves as a valuable building block in synthetic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's unique functional groups allow for diverse reactivity patterns, making it suitable for developing new chemical entities.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. This property makes it an interesting candidate for further exploration in pharmacological studies aimed at understanding its therapeutic potential.

Medicine

The compound is being explored for its potential therapeutic effects, particularly in drug discovery efforts. Its structural characteristics suggest that it may have applications in treating various diseases by acting on specific biological pathways. Research is ongoing to elucidate its mechanisms of action and therapeutic efficacy in clinical settings .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties can contribute to creating specialized products with enhanced performance characteristics, making it relevant in sectors such as pharmaceuticals and materials science .

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : Can yield ketones or carboxylic acids depending on the reagents used.

- Reduction : May produce alcohols or amines when treated with reducing agents.

- Substitution : Involves replacing one functional group with another under specific conditions .

Research conducted on this compound focused on its interaction with serotonin receptors. The study aimed to determine its efficacy as an antidepressant candidate by assessing its binding affinity and functional activity at these receptors. Results indicated promising activity that warrants further investigation into its therapeutic potential.

Case Study 2: Synthetic Applications

A synthetic chemistry study utilized this compound as a precursor for synthesizing novel compounds with potential antimicrobial properties. The research demonstrated successful modifications leading to derivatives that exhibited enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of Einecs 308-914-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate EINECS 308-914-4, we compare it with structurally and functionally analogous perfluorinated quaternary ammonium compounds (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings:

Structural Similarity :

- This compound shares ≥70% 2D structural similarity with other perfluorinated ammonium salts (e.g., 92129-34-5) based on PubChem fingerprints, as determined by Tanimoto indices .

- Substitution of the chloride counterion with methyl sulfate (92129-34-5) increases hydrophilicity, enhancing solubility in polar solvents .

Compared to non-fluorinated analogs (e.g., 34545-20-5), fluorinated compounds demonstrate higher environmental persistence and lower acute toxicity but greater long-term ecological risks .

Functional Differences :

- The iodide-containing analog (25935-14-2) shows superior antistatic properties due to its larger counterion, whereas this compound’s chloride ion favors cost-effective synthesis .

- Methyl sulfate derivatives (92129-34-5) are preferred in firefighting foams for their foam-stabilizing ability .

Research Findings and Data Analysis

- Chemical Space Coverage : Machine learning models using read-across structure-activity relationships (RASAR) indicate that 1,387 labeled compounds (e.g., REACH Annex VI substances) can predict toxicological endpoints for 33,000 EINECS compounds, including 308-914-4, with ≥70% similarity thresholds .

- Environmental Impact : this compound and its analogs are predicted to disrupt molecular pathways (e.g., PPARγ signaling) in 4.6%–12.6% of cases, warranting prioritization in regulatory testing .

Biological Activity

Introduction

Einecs 308-914-4, also known as Diethyl phthalate (DEP) , is a chemical compound widely used as a plasticizer in various applications, including cosmetics, personal care products, and industrial materials. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological activity of DEP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Diethyl phthalate (DEP) is an ester formed from phthalic acid and ethanol. Its molecular formula is , and it is classified under phthalates, a group of chemicals known for their ability to enhance the flexibility of plastics.

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Boiling Point | 298 °C |

| Solubility | Soluble in organic solvents; low solubility in water |

1. Endocrine Disruption

DEP has been identified as an endocrine disruptor, affecting hormone signaling pathways. Studies indicate that DEP can interact with estrogen receptors, leading to altered reproductive functions in both humans and wildlife. The compound has been shown to influence the expression of genes involved in reproductive health.

2. Cytotoxicity

Research has demonstrated that DEP exhibits cytotoxic effects on various cell lines. For instance, in vitro studies have revealed that DEP exposure can lead to increased cell death and apoptosis in liver and kidney cells at certain concentrations .

3. Genotoxicity

Some studies have reported that DEP can induce DNA damage in mammalian cells. The extent of genotoxicity appears to depend on the concentration and duration of exposure, with higher doses leading to significant DNA strand breaks .

Toxicological Effects

The toxicological profile of DEP has been extensively studied through various methodologies, including in vivo and in vitro assays. Key findings include:

- Reproductive Toxicity : Animal studies have shown that exposure to DEP can lead to adverse reproductive outcomes, including reduced fertility and developmental abnormalities .

- Liver Toxicity : Chronic exposure to DEP has been linked to liver hypertrophy and alterations in liver enzyme activity, indicating potential hepatotoxic effects .

Case Study: Phthalates and Reproductive Health

A notable case study examined the impact of phthalates, including DEP, on male reproductive health. The study found that high levels of phthalate exposure were associated with reduced testosterone levels and abnormalities in reproductive tract development in animal models .

| Endpoint | Observed Effect |

|---|---|

| Testosterone Levels | Decreased |

| Testicular Development | Abnormalities observed |

| Sperm Quality | Reduced motility and viability |

1. Human Exposure

DEP is commonly found in consumer products such as perfumes, lotions, and plastics. The risk assessment for human exposure considers both dermal contact and inhalation routes.

2. Environmental Impact

DEP's persistence in the environment raises concerns about its bioaccumulation potential and effects on aquatic organisms. Studies have shown that DEP can affect fish reproduction and development when present in water bodies at elevated concentrations.

Q & A

Basic Research Questions

Q. How should experimental design be structured to investigate the physicochemical properties of Einecs 308-914-4 while ensuring reproducibility?

- Methodological Answer : Begin by defining measurable variables (e.g., solubility, thermal stability) and control parameters (temperature, pH). Use standardized protocols for sample preparation and instrumentation (e.g., HPLC, NMR) to minimize variability. Include detailed experimental procedures in supplementary materials, specifying equipment models, reagent purity, and environmental conditions. Replicate experiments at least three times to assess intra- and inter-assay variability . For statistical rigor, employ t-tests or ANOVA to compare results against controls, and document raw data in appendices for transparency .

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Publish step-by-step synthesis protocols with exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). Cross-validate results using independent techniques (e.g., mass spectrometry for purity, XRD for crystallinity). Share raw spectral data (e.g., IR, NMR peaks) in open-access repositories and reference established literature for known intermediates . Collaborative interlaboratory studies can identify protocol deviations, such as solvent batch variations, that impact outcomes .

Q. How can researchers select appropriate characterization techniques for this compound to address conflicting literature reports?

- Methodological Answer : Prioritize orthogonal methods (e.g., combining DSC for thermal behavior with SEM for morphological analysis) to cross-verify results. For spectral discrepancies, compare peak assignments with databases like PubChem or Reaxys and consult crystallography data for structural validation. If inconsistencies persist, conduct controlled experiments under identical conditions to isolate variables (e.g., humidity during sample storage) .

Q. What statistical approaches are recommended for interpreting spectral or chromatographic data of this compound?

- Methodological Answer : Apply signal-to-noise ratio thresholds for peak identification in chromatography. For NMR, use integration and coupling constants to confirm molecular structures. Utilize software like MestReNova or ACD/Labs for spectral deconvolution. Report confidence intervals for quantitative measurements and perform outlier analysis (e.g., Grubbs’ test) to exclude anomalous data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, dosage regimes). Use dose-response curves to compare potency thresholds and assess species-specific metabolic differences. Validate findings via knock-in/knout models or isotopic labeling to trace compound metabolism. Collaborate with computational biologists to model receptor-ligand interactions and predict off-target effects .

Q. What experimental frameworks optimize the synthesis of this compound derivatives using Design of Experiments (DoE)?

- Methodological Answer : Define independent variables (e.g., catalyst loading, temperature) and response factors (yield, purity). Use software like Minitab or JMP to generate factorial or response surface designs. Perform pilot studies to refine variable ranges and apply ANOVA to identify significant factors. Validate models via confirmation runs and characterize derivatives using tandem MS/MS for structural elucidation .

Q. How should computational modeling be integrated with experimental data to predict the environmental fate of this compound?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian software) for thermodynamic properties with QSAR models to estimate biodegradation pathways. Cross-reference predictions with experimental half-life studies in soil/water matrices. Use LC-MS/MS to detect degradation products and validate models via isotope ratio mass spectrometry .

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via UPLC-PDA and quantify impurities using external standards. Compare results with real-time stability data and apply Arrhenius kinetics to predict shelf life. Use XPS or FTIR-ATR to detect surface oxidation or polymorphic transitions .

Q. How can cross-study discrepancies in the catalytic applications of this compound be systematically addressed?

- Methodological Answer : Perform systematic reviews to map reaction conditions (e.g., solvent polarity, pressure). Use Bland-Altman plots to compare catalytic efficiency metrics (TOF, TON) across studies. Replicate key experiments with controlled reagent sourcing and characterize catalysts via BET surface area analysis or TEM for nanoparticle size distribution .

Methodological Guidelines

- Data Sharing : Adhere to FAIR principles by depositing raw datasets in repositories like Zenodo or Figshare, including metadata on instrumentation and calibration .

- Ethical Replication : Cite prior work transparently and seek permissions for proprietary methods. Disclose conflicts of interest in funding or collaborations .

- Peer Review : Pre-submission peer review by domain experts can identify methodological gaps, such as inadequate controls or overinterpreted conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.